4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a chloro substituent at the 4-position and an oxolan-2-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazole with oxirane derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The oxolan-2-yl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-amino-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxolan-2-yl groups contribute to the binding affinity and specificity of the compound. The pyrazolo[1,5-a]pyrazine core can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine is unique due to the specific positioning of the chloro and oxolan-2-yl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles and material properties, making it a valuable compound for targeted applications in drug development and materials science.
Properties
Molecular Formula |
C10H10ClN3O |
---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
4-chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H10ClN3O/c11-10-8-6-7(9-2-1-5-15-9)13-14(8)4-3-12-10/h3-4,6,9H,1-2,5H2 |
InChI Key |
KVARETAJCIHWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN3C=CN=C(C3=C2)Cl |
Origin of Product |
United States |
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